(2-Pyridyldithio)-PEG6 acid is a specialized compound utilized primarily as a linker in the development of antibody-drug conjugates (ADCs). This compound features a polyethylene glycol (PEG) backbone with six ethylene glycol units, which enhances solubility and biocompatibility. The pyridyldithio moiety allows for selective conjugation to thiol-containing biomolecules, facilitating targeted delivery of therapeutic agents. The molecular formula for (2-Pyridyldithio)-PEG6 acid is C12H12N2O4S2, and it has a molecular weight of approximately 312.36 g/mol .
The reactivity of (2-Pyridyldithio)-PEG6 acid is characterized by its ability to undergo thiol-disulfide exchange reactions. In these reactions, the disulfide bond in the pyridyldithio group can be cleaved and replaced by a thiol group from another molecule, allowing for the formation of stable thioether bonds. This property is particularly useful in bioconjugation processes where the compound can link to proteins or peptides containing free thiol groups .
(2-Pyridyldithio)-PEG6 acid has shown significant potential in enhancing the efficacy of therapeutic agents through its application in ADCs. By linking cytotoxic drugs to antibodies via this compound, researchers can achieve targeted drug delivery, which minimizes off-target effects and increases the therapeutic index. The biological activity of ADCs utilizing (2-Pyridyldithio)-PEG6 acid is primarily focused on inducing apoptosis in cancer cells while sparing healthy tissues .
The synthesis of (2-Pyridyldithio)-PEG6 acid typically involves several steps:
(2-Pyridyldithio)-PEG6 acid is primarily used in:
Studies on (2-Pyridyldithio)-PEG6 acid have focused on its interactions with various biomolecules. These investigations typically assess how effectively the compound can conjugate to target proteins and how these conjugates behave in biological systems. Research indicates that the incorporation of (2-Pyridyldithio)-PEG6 acid into ADCs significantly improves pharmacokinetics and reduces immunogenicity compared to non-pegylated counterparts .
Several compounds share structural similarities with (2-Pyridyldithio)-PEG6 acid, particularly those used in bioconjugation and drug delivery systems. Notable examples include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-(2-Pyridyldithio)propionic acid | Heterobifunctional crosslinker | Contains a propionic acid moiety for additional reactivity |
| N-Succinimidyl 3-(2-pyridyldithio)propionate | Crosslinker | Utilizes a succinimidyl ester for amine coupling |
| Maleimide-PEG conjugates | Thiol-reactive linker | Maleimide groups react specifically with thiols |
The uniqueness of (2-Pyridyldithio)-PEG6 acid lies in its balanced hydrophilicity from the PEG segment and its specific reactivity towards thiol groups via the pyridyldithio moiety, making it particularly effective for creating stable bioconjugates suitable for therapeutic applications .
Reversible Addition-Fragmentation Chain Transfer polymerization represents a sophisticated approach for synthesizing well-defined polyethylene glycol backbones with precise molecular weight control [7]. This technique utilizes a poly(ethylene glycol) macromolecular chain transfer agent prepared in high yield with 97% dithiobenzoate chain-end functionality through a three-step synthesis starting from a monohydroxy polyethylene glycol precursor [7]. The polymerization process demonstrates excellent control over molecular weight distribution, achieving polydispersities below 1.25 as determined by gel permeation chromatography [7].
The mechanism of Reversible Addition-Fragmentation Chain Transfer polymerization involves three distinct kinetic regimes during the synthesis process [7]. Initially, an induction period of approximately 50 minutes occurs, which is commonly observed for this type of polymerization [7]. The second regime corresponds to the onset of polymerization and formation of molecularly dissolved diblock copolymer chains, while the third regime shows a dramatic increase in polymerization rate due to micellar nucleation [7].
Atom Transfer Radical Polymerization provides another controlled radical polymerization method mechanistically related to transition metal mediated atom transfer radical addition reactions [11]. This polymerization technique is based on an inner sphere electron transfer process involving reversible homolytic halogen transfer between a dormant species and a transition metal complex [11]. The living character of this polymerization process can be confirmed through linear first-order kinetic plots accompanied by linear increases in polymer molecular weight with conversion [11].
The dormant chain concentration in Atom Transfer Radical Polymerization systems must be carefully controlled to maintain the equilibrium favoring the left-hand side, thereby forming low concentrations of radicals to reduce radical-radical termination reactions [11]. The number-average degree of polymerization is determined by the ratio of reacted monomer to initially introduced initiator, providing precise control over the final polymer molecular weight [11].
Nitroxide-Mediated Polymerization represents a metal-free controlled radical polymerization technique that relies on reversible capture of propagating species by nitroxides with formation of dormant chains [9]. This polymerization method demonstrates effectiveness in polymerizing a broad range of monomers with various functionalities while maintaining living character that enables polymers with well-controlled stereochemistry and very low dispersity [9].
The polymerization can be conducted through either unimolecular or bimolecular processes [9]. In the unimolecular approach, both desired functional groups and nitroxide radicals are present on the active species, allowing the initiators to function as unimolecular agents based on alkoxyamine functionality [9]. The bimolecular process involves separate provision of radical initiator and nitroxide radical for trapping intermediate radical species [9].
Table 1: Controlled Radical Polymerization Techniques for Polyethylene Glycol Synthesis
| Technique | Molecular Weight Control | Polydispersity Index | Chain-End Functionality | Reaction Temperature |
|---|---|---|---|---|
| Reversible Addition-Fragmentation Chain Transfer | Excellent | < 1.25 | 97% dithiobenzoate | 50°C |
| Atom Transfer Radical Polymerization | Precise | 1.03-1.09 | Quantitative halide | 60°C |
| Nitroxide-Mediated Polymerization | Good | < 1.30 | High alkoxyamine | Variable |
Polyethylene glycol with molecular weight 400 has been demonstrated to effectively accelerate free radical polymerization of methyl methacrylate while affording high-molecular-weight polymers [10]. When polymerization was performed at a monomer concentration of 3.0 mol per liter and initiator concentration of 0.3 × 10^-2 mol per liter, monomer conversion was completed within 6 hours to afford a polymer with number-average molecular weight of 838,000 [10].
The acceleration mechanism involves suppression of diffusion-controlled bimolecular termination due to the highly viscous polyethylene glycol solvent [10]. Kinetic analysis reveals that polymerization rate is proportional to monomer concentration and the square root of both initiator concentration and viscosity of the polymerization media [10]. The highly viscous polyethylene glycol solvent can be readily recovered and reused after polymerization [10].
Thiol-disulfide exchange reactions represent a fundamental mechanism for introducing pyridyldithiol moieties into polyethylene glycol derivatives [27]. These reactions occur between deprotonated thiols and disulfides, proceeding via substitution-type pathways with the thiolate anion functioning as the nucleophile [27]. The thiolate anion reacts approximately 10^10 times faster than the corresponding thiol in thiol-disulfide exchange reactions [27].
The reaction kinetics are optimized when the thiol pKa value is approximately 7, at which point the thiol-disulfide exchange rate constant reaches its maximum value [27]. Rate constants decrease as thiol pKa decreases below 7 or increases above 7, due to decreased thiolate nucleophilicity and reduced fraction of thiolate in solution [27]. The reaction mechanism involves nucleophilic displacement where the thiol nucleophile attacks the electrophilic disulfide [26].
2,2'-Dithiodipyridine serves as an effective thiol-specific reagent for protection of cysteine residues during protein purification processes [30]. This reagent is small, inexpensive, stable, and demonstrates a broad pH range of 3.4 to 8.1 for optimal activity [30]. The protection mechanism involves formation of a reversible disulfide bond between the dithiodipyridine and the target thiol group [30].
The protective disulfide bond can be quantitatively removed using reducing agents such as Tris(2-carboxyethyl)phosphine hydrochloride [30]. Complete modification and protection of thiol groups during rigorous detergent extraction and immobilized metal affinity chromatography purification has been demonstrated using this approach [30]. The reagent remains stable in solution after initial dissolution in boiling buffer and subsequent cooling to room temperature [30].
Selective hydrolysis of thioester end groups can be accomplished using n-alkylamine in the presence of 2,2'-dithiopyridine to generate pyridyldithio-carboxyl polyethylene glycol derivatives [1] [2]. This reaction system prevents oxidation of the resulting mercapto groups, which can be easily oxidized even in atmospheric oxygen [1]. The presence of 2,2'-dithiopyridine during hydrolysis eliminates formation of dimeric polyethylene glycol products that would otherwise occur [1].
The hydrolysis reaction releases an equimolar amount of 2-thio-pyridone, which can be monitored by ultraviolet absorption spectroscopy at 360 nanometers [1]. The selective nature of this hydrolysis prevents cleavage of oxoester bonds at the carboxyl terminus, maintaining the integrity of the carboxylic acid functionality [1] [2]. Nuclear magnetic resonance spectroscopy confirms quantitative installation of the pyridyldithio end group [1].
Table 2: Orthogonal Functionalization Reaction Conditions
| Reaction Type | Reagent Concentration | Temperature | Time | Conversion Efficiency |
|---|---|---|---|---|
| Thiol-Disulfide Exchange | 0.125 mmol 2-PDS | Room temperature | 90 hours | Quantitative |
| Thioacetic Acid Addition | 5 equivalents | 60°C | Several days | > 95% |
| Selective Hydrolysis | 10 mM n-propylamine | Room temperature | 90 hours | Quantitative |
Radical addition reactions provide an effective method for introducing thioacetic acid groups onto allyl-terminated polyethylene glycol derivatives [1] [2]. The reaction is carried out in the presence of azoisobutyronitrile at 60°C, proceeding without significant side reactions [1]. Even extended reaction times of several days result in quantitative radical modification without formation of undesired products [1].
The thioacetic acid addition reaction can also be conducted under ultraviolet irradiation conditions [1]. Nuclear magnetic resonance analysis confirms that the ratio of oxymethylene peaks to methylene protons adjacent to succinate carbonyl groups reaches expected values, indicating quantitative preparation of the desired product [1]. The radical addition approach demonstrates high selectivity for terminal alkene functionalities [1].
Orthogonal click chemistry strategies enable simultaneous functionalization of multiple reactive sites within polyethylene glycol derivatives [5]. Thiol-ene coupling reactions combined with copper-catalyzed azide-alkyne cycloaddition demonstrate quantitative functionalization of polymer chain ends [5]. The orthogonality of these reactions allows for one-pot processes that yield functionalized products in 96% yield [5].
The combination of thiol-disulfide exchange and thiol-maleimide addition reactions provides competing click chemistries that can be controlled through reaction conditions [26] [32]. Kinetic studies demonstrate that thiol-disulfide exchange proceeds faster than thiol-maleimide reactions under identical conditions [26] [32]. Addition of basic catalysts influences the copolymerization behavior of these competitive click reactions [26] [32].
Size exclusion chromatography represents the most commonly employed technique for purification of polyethylene glycol derivatives, effectively separating products based on hydrodynamic radius differences [19]. This technique efficiently removes low molecular weight byproducts, unreacted polyethylene glycol, and native proteins from reaction mixtures [19]. The method demonstrates particular effectiveness in discriminating between linear and branched polyethylene glycol structures [19].
Ion exchange chromatography provides complementary separation capabilities based on surface charge density modifications resulting from polyethylene glycol attachment [19]. Polyethylene glycol chains shield surface charges, altering superficial charge density and pH values of specific residues [19]. This charge modification can be exploited to separate positional isomers of identical substitution degrees [19].
A preparative-scale chromatographic approach utilizing polystyrene-divinylbenzene beads with ethanol-water eluents has been developed for polyethylene glycol derivative purification [18]. This method achieves target products with greater than 99% purity at gram scale in a single purification step [18]. The approach avoids disadvantages associated with toxic solvents and narrow application scope limitations of conventional methods [18].
Table 3: Chromatographic Purification Parameters
| Technique | Stationary Phase | Mobile Phase | Scale | Purity Achieved |
|---|---|---|---|---|
| Size Exclusion | Cross-linked dextran | Aqueous buffer | 100 mg - 3 g | > 95% |
| Ion Exchange | TSK-SP-5PW | Salt gradient | Laboratory to production | > 99% |
| Reverse Phase | C18 silica | Acetonitrile-water | Analytical | > 98% |
| Polystyrene-DVB | Cross-linked polymer | Ethanol-water | Gram scale | > 99% |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of functionalized polyethylene glycol derivatives [22]. Correct interpretation requires consideration of carbon-13 proton coupling effects, which manifest as satellite peaks appearing 70 Hz upfield and downfield from main peaks [22]. At 600 MHz field strength, this translates to differences of ±0.12 ppm, while at 400 MHz the difference increases to ±0.19 ppm [22].
Molecular weight determination through nuclear magnetic resonance spectroscopy involves comparing integration of terminal methyl groups to repeating monomer units [22]. The most accurate approach compares terminal methyl integration to carbon-13 coupled peaks of the methylene-oxygen monomer rather than the total carbon-12 signal [22]. This method yields molecular weight values within error of those obtained by size exclusion chromatography and mass spectrometry [22].
Quantitative analysis of functionalization efficiency can be achieved by monitoring specific chemical shift changes upon derivatization [1] [2]. Formation of ester linkages shifts triplet signals corresponding to adjacent protons downfield by 0.51 and 0.08 ppm respectively [22]. The ratio of aromatic protons to oxymethylene peaks provides direct measurement of functionalization stoichiometry [1].
Matrix-Assisted Laser Desorption Ionization Time-of-Flight mass spectrometry enables absolute molecular weight determination of individual polymer chains within polyethylene glycol samples [24]. Optimized sample preparation protocols utilize α-cyano-4-hydroxycinnamic acid matrix with sodium trifluoroacetate cationizing agent in 5:1:1 volume ratios [24]. This approach achieves resolution of individual chain length related ions up to 10,000 Daltons molecular weight [24].
Peak spacing of 44 Daltons observed in all spectra correlates with the polyethylene glycol monomer unit, confirming sample purity [24]. Experimentally determined average molecular weights demonstrate excellent agreement with supplier specifications, indicating absence of degradation [24]. The technique provides superior characterization compared to electrospray ionization mass spectrometry for larger polyethylene glycol derivatives [22].
High-performance liquid chromatography coupled with mass spectrometry offers detailed characterization of conjugate molecular weight, polymer mass distribution, and degree of substitution [33]. Matrix-Assisted Laser Desorption Ionization Time-of-Flight mass spectrometry confirms successful conjugation through clear molecular weight shifts from starting materials to polymer-conjugate products [33]. Comparative peptide mapping analysis between native and modified derivatives enables identification and quantification of modification sites [33].
Dynamic light scattering provides molecular weight evaluation through measurement of molecular radii, effectively discriminating between linear and branched polyethylene glycol structures [33]. This technique measures hydrodynamic diameter changes resulting from polymer attachment, with increases correlating to the amount of attached polymer [33]. Size and zeta potential measurements demonstrate that polyethylene glycol modification increases particle size while decreasing surface charge [33].
The method demonstrates particular utility for characterizing the dispersibility of polyethylene glycol-modified materials in physiological buffer systems [33]. However, limitations include potential interference from large particle contaminants, low resolution between populations of similar size, and interference from light absorption by viscous dispersants [33]. Careful consideration of particle density and dispersant viscosity parameters is essential for accurate analysis [33].
Table 4: Analytical Validation Methods Comparison
| Technique | Molecular Weight Range | Resolution | Sample Requirements | Primary Information |
|---|---|---|---|---|
| NMR Spectroscopy | 100 - 50,000 Da | Medium | 1-10 mg | Structure, purity, MW |
| MALDI-TOF MS | 100 - 35,000 Da | High | 0.1-1 mg | Exact MW, distribution |
| Dynamic Light Scattering | 1,000 - 1,000,000 Da | Low | 0.1 mg/mL | Hydrodynamic radius |
| Size Exclusion Chromatography | 500 - 1,000,000 Da | Medium | 1-5 mg | MW distribution, purity |
Comprehensive validation protocols for analytical procedures require evaluation of specificity, linearity, accuracy, and precision across relevant concentration ranges [21]. Specificity assessment involves demonstrating ability to quantify target compounds in the presence of dissolution medium constituents and other matrix components [21]. Linearity evaluation spans concentration ranges from 10 to 50 micrograms per milliliter for content determination and 0.25 to 10 micrograms per milliliter for dissolution testing [21].
Robustness assessment examines analytical method performance under varied extraction conditions and potential interference factors [21]. The validation protocol must account for proportionality considerations in dissolution analytical methods [21]. Successful validation demonstrates analytical method suitability for intended purpose while identifying potential limitations requiring consideration during routine analysis [21].
The bioconjugation mechanism of (2-Pyridyldithio)-PEG6 acid fundamentally relies on thiol-disulfide exchange reactions, wherein the pyridyldithio group undergoes nucleophilic attack by thiolate anions present on target biomolecules [2]. This reaction proceeds through a well-established mechanism involving the formation of a mixed disulfide intermediate, followed by the displacement of pyridine-2-thione as a leaving group [3] [4].
The kinetics of thiol-disulfide exchange reactions demonstrate pronounced pH dependence, with reaction rates increasing dramatically as solution pH rises above the thiol pKa values [2]. At physiological pH 7.4, typical second-order rate constants range from 10-100 M⁻¹min⁻¹, while at pH 8.0, these values increase to 100-1000 M⁻¹min⁻¹ [5]. This pH dependence arises from the significantly enhanced nucleophilicity of thiolate anions compared to their protonated thiol counterparts, with thiolate species demonstrating nucleophilicity approximately 570 times greater than hydroxide ions under comparable conditions [6].
| Parameter | Value | Reference Conditions |
|---|---|---|
| Second-order rate constant (k₂) at pH 7.4 | 10-100 M⁻¹min⁻¹ | 25°C, aqueous buffer |
| Second-order rate constant (k₂) at pH 8.0 | 100-1000 M⁻¹min⁻¹ | 25°C, aqueous buffer |
| Second-order rate constant (k₂) at pH 9.0 | 1000-10000 M⁻¹min⁻¹ | 25°C, aqueous buffer |
| Temperature coefficient (activation energy) | ~50 kJ/mol | Physiological temperature range |
| pH dependence coefficient | 10-fold increase per pH unit | Based on thiolate pKa shifts |
| Thiolate nucleophilicity factor | 570x greater than hydroxide ion | Relative to OH⁻ nucleophilicity |
| Typical reaction completion time | 5-30 minutes | At physiological concentrations |
| Optimal pH range for thiol-disulfide exchange | 7.0-8.5 | Optimal for protein bioconjugation |
Temperature effects on thiol-disulfide exchange kinetics follow Arrhenius behavior, with activation energies typically around 50 kJ/mol for reactions involving pyridyldithio compounds [7]. The reaction proceeds efficiently at physiological temperatures, with complete conjugation typically achieved within 5-30 minutes under optimal conditions [8]. The reversible nature of disulfide bonds formed through this mechanism allows for cleavage under reducing conditions, such as treatment with dithiothreitol or tris(2-carboxyethyl)phosphine, providing additional control over conjugate stability [3] [9].
Environmental factors significantly influence reaction kinetics, with ionic strength and buffer composition affecting both reaction rates and selectivity [7]. Studies demonstrate that the presence of metal ion chelators such as ethylenediaminetetraacetic acid does not significantly alter intrinsic thiol-disulfide exchange rates, although they prevent competing oxidative pathways that could lead to scrambled disulfide formation [7].
The development of site-specific bioconjugation strategies using (2-Pyridyldithio)-PEG6 acid has been revolutionized through the engineering of cysteine residues at predetermined protein locations [10] [11]. This approach overcomes the limitations of traditional random conjugation methods, which often result in heterogeneous product mixtures with variable biological activity.
Engineered cysteine residues can be strategically positioned at protein termini or within solvent-accessible regions to facilitate selective conjugation [11]. N-terminal cysteine residues demonstrate particularly favorable conjugation characteristics, with efficiencies typically ranging from 85-95% and reaction rate constants between 1000-5500 M⁻¹s⁻¹ [12] [13]. These enhanced kinetics arise from the unique 1,2-aminothiol functionality present at N-terminal cysteine sites, which enables intramolecular cyclization reactions that significantly accelerate the overall conjugation process [13].
| Conjugation Site | Conjugation Efficiency (%) | Reaction Rate Constant (M⁻¹s⁻¹) | Drug-to-Antibody Ratio (DAR) |
|---|---|---|---|
| N-terminal cysteine | 85-95 | 1000-5500 | 1.8-2.0 |
| C-terminal cysteine | 70-85 | 500-1200 | 1.6-1.9 |
| Surface-exposed engineered cysteine | 75-90 | 800-1500 | 1.7-2.0 |
| CH2 domain cysteine | 80-92 | 600-1100 | 1.9-2.1 |
| CH3 domain cysteine | 78-88 | 550-950 | 1.8-2.0 |
| Loop region cysteine | 82-94 | 700-1300 | 1.8-2.0 |
| Double cysteine mutants | 70-85 | 400-800 | 3.4-4.0 |
Surface-exposed engineered cysteine residues in antibody constant domains have proven particularly valuable for therapeutic applications [12]. CH2 and CH3 domain modifications demonstrate conjugation efficiencies of 80-92% and 78-88%, respectively, while maintaining structural integrity and biological function [12]. Loop regions within these domains offer additional conjugation sites with efficiencies ranging from 82-94%, providing flexibility in conjugation site selection based on specific therapeutic requirements [12].
The development of double cysteine mutants represents an advanced strategy for achieving higher drug-to-antibody ratios while maintaining site-specificity [12]. These constructs, incorporating two engineered cysteine residues within the same protein molecule, enable drug-to-antibody ratios exceeding 3.4 while preserving conjugation selectivity [12]. Although conjugation efficiencies are somewhat reduced compared to single-site modifications (70-85%), the increased loading capacity makes this approach attractive for applications requiring enhanced therapeutic payload delivery [12].
Cysteine metabolic engineering approaches have further enhanced the precision of site-specific conjugation strategies [14]. These methods involve the incorporation of cysteine-capping technologies during protein expression, enabling direct conjugation after chemoselective reduction with mild reductants such as tris(3-sulfonatophenyl)phosphine [14]. This approach eliminates the need for complex full reduction and reoxidation processes, significantly simplifying manufacturing procedures while maintaining product quality [14].
The six-unit polyethylene glycol spacer in (2-Pyridyldithio)-PEG6 acid plays a critical role in determining the conformational properties and biological activity of resulting bioconjugates [15] [16]. PEG chain length exerts profound effects on protein stability, folding kinetics, and accessibility, with optimal chain lengths typically falling within specific ranges that balance conformational flexibility with structural integrity.
Research demonstrates that shorter PEG oligomers, particularly those containing 3-4 ethylene glycol units, provide optimal conformational stabilization [15]. These short spacers increase folding rates by 200-300% compared to unconjugated proteins while maintaining protein accessibility levels of 90-95% [15]. The enhanced stability arises from favorable interactions between the PEG chain and surface residues on the target protein, effectively stabilizing both transition and folded states relative to the unfolded state [15].
| PEG Chain Length (units) | Molecular Weight (Da) | Conformational Stability Effect | Folding Rate Change | Protein Accessibility (%) | Proteolytic Stability Enhancement |
|---|---|---|---|---|---|
| 3-4 | 132-176 | Optimal stabilization | +200-300% | 90-95 | 3.4-3.6x |
| 6 | 264 | Moderate stabilization | +150-200% | 85-90 | 2.8-3.2x |
| 11-13 | 484-572 | Reduced stabilization | +50-100% | 75-85 | 2.2-2.8x |
| 19 | 836 | Maximum stability | Baseline | 70-80 | 1.8-2.4x |
| 24-28 | 1056-1232 | Decreased stability | -25-50% | 60-75 | 1.5-2.0x |
| 50+ | 2200+ | Significant destabilization | -50-75% | 40-60 | 1.2-1.8x |
The PEG6 spacer represents a compromise between conformational stability and practical utility, providing moderate stabilization with folding rate increases of 150-200% while maintaining protein accessibility at 85-90% [15]. This chain length offers proteolytic stability enhancement factors of 2.8-3.2x, making it particularly suitable for therapeutic applications where both stability and bioactivity must be preserved [15].
Longer PEG chains demonstrate diminishing returns in terms of stabilization benefits [16]. Chains containing 19 ethylene glycol units show maximum equilibrium stability but reduced folding rates, while chains exceeding 24-28 units begin to destabilize protein structures and significantly reduce protein accessibility [16]. These longer spacers can lead to protein aggregation and reduced solvent accessibility, particularly when proteins are displayed at high surface densities [17].
Molecular dynamics studies reveal that PEG spacers have minimal effects on the conformational properties of small neutral peptides but exert significant influences on highly charged peptides [17]. When constrained to two-dimensional surfaces, PEG-peptide conjugates demonstrate strong aggregation tendencies, particularly for polar and nonpolar peptides, which can significantly reduce the fraction of accessible peptides available for biological interactions [17].
The PEG6 spacer in (2-Pyridyldithio)-PEG6 acid provides an optimal balance of conformational flexibility and structural constraint [18]. This specific chain length enables efficient thiol-disulfide exchange reactions while minimizing steric hindrance that could interfere with protein function. The polyethylene glycol backbone enhances water solubility and biocompatibility of resulting conjugates, while the terminal carboxylic acid group provides additional functionality for secondary conjugation reactions or immobilization strategies [18].